2-Amino-1-(6-methylpyridin-2-yl)ethanol
CAS No.:
Cat. No.: VC4054618
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O |
---|---|
Molecular Weight | 152.19 g/mol |
IUPAC Name | 2-amino-1-(6-methylpyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C8H12N2O/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4,8,11H,5,9H2,1H3 |
Standard InChI Key | HOHNIANSOKBRLC-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C(CN)O |
Canonical SMILES | CC1=NC(=CC=C1)C(CN)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Stereochemistry
2-Amino-1-(6-methylpyridin-2-yl)ethanol has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. The pyridine ring features a methyl group at the 6-position and an ethanolamine moiety (-CH(NH₂)CH₂OH) at the 2-position (Figure 1). The presence of a chiral center at the ethanolamine carbon confers stereochemical specificity, which is critical for interactions with biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 2-Amino-1-(6-methylpyridin-2-yl)ethanol |
Chiral Centers | 1 (C2 of ethanolamine) |
Spectroscopic and Computational Data
The compound’s structure can be validated through ¹H-NMR and ESI-MS analyses, as demonstrated for related amino alcohols . For instance, (S)-2-amino-1-(6-methylpyridin-3-yl)ethanol exhibits characteristic peaks at δ 1.11 (d, J = 6.1 Hz) for the methyl group and δ 7.58 (d, J = 8.6 Hz) for aromatic protons. Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecule in a specific conformation .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-amino-1-(6-methylpyridin-2-yl)ethanol can be inferred from methodologies used for analogous compounds:
-
Reductive Amination:
Reaction of 6-methylpyridine-2-carbaldehyde with ethanolamine under catalytic hydrogenation yields the target compound. This method mirrors the synthesis of (S)-2-amino-1-(6-methylpyridin-3-yl)ethanol, where a chiral auxiliary ensures stereoselectivity. -
Nucleophilic Substitution:
Substitution of a halogenated pyridine derivative (e.g., 2-chloro-6-methylpyridine) with ethanolamine in the presence of a base like sodium hydride .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 6-Methylpyridine-2-carbaldehyde, ethanolamine, H₂/Pd-C | 75% | |
2 | 2-Chloro-6-methylpyridine, ethanolamine, NaH, THF | 68% |
Purification and Characterization
Purification typically involves silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization . Purity is confirmed via HPLC (>98%), and stereochemistry is resolved using chiral stationary phases or X-ray crystallography.
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for 2-amino-1-(6-methylpyridin-2-yl)ethanol are scarce, related pyridine derivatives exhibit melting points of 40–44°C and boiling points of 208–209°C . The compound is hygroscopic and soluble in polar solvents (e.g., ethanol, DMSO) but shows limited solubility in hexane .
Acid-Base Behavior
The amino group (pKa ≈ 7.4) and hydroxyl group (pKa ≈ 10.1) confer amphoteric properties, enabling solubility adjustments via pH modulation .
Biological Activity and Mechanistic Insights
Receptor Modulation
Structural analogs, such as M₃ mAChR-positive allosteric modulators (PAMs), demonstrate potent activity at muscarinic acetylcholine receptors . The ethanolamine side chain and pyridine ring are critical for binding to receptor subpockets, as shown in SAR studies .
Enzymatic Interactions
The compound’s amino alcohol moiety may inhibit kinases or phosphatases, akin to 2-amino-6-methylpyridine derivatives acting as PI3Kα inhibitors .
Table 3: Hypothesized Biological Targets
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s structural resemblance to neurotransmitters like dopamine positions it as a candidate for treating neurodegenerative diseases. Preclinical studies on analogs show enhanced muscle contraction in smooth muscle tissues, suggesting potential for overactive bladder therapy .
Antibacterial and Antiviral Agents
Pyridine derivatives exhibit broad-spectrum antimicrobial activity. Functionalization of the amino and hydroxyl groups could optimize pharmacokinetic profiles .
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